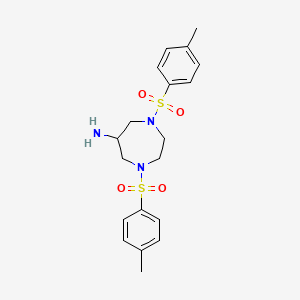

1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine

Description

Properties

Molecular Formula |

C19H25N3O4S2 |

|---|---|

Molecular Weight |

423.6 g/mol |

IUPAC Name |

1,4-bis-(4-methylphenyl)sulfonyl-1,4-diazepan-6-amine |

InChI |

InChI=1S/C19H25N3O4S2/c1-15-3-7-18(8-4-15)27(23,24)21-11-12-22(14-17(20)13-21)28(25,26)19-9-5-16(2)6-10-19/h3-10,17H,11-14,20H2,1-2H3 |

InChI Key |

NEJZOSOGFFNALR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC(C2)N)S(=O)(=O)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Preparation Methods

Ring Formation

The 1,4-diazepane ring, a seven-membered heterocycle with two nitrogen atoms at positions 1 and 4, can be synthesized by cyclization of appropriate diamine precursors with bifunctional electrophiles. Common methods include:

- Base-mediated cyclization of diaminoalkanes with dihalides or ditosylates under reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Microwave-assisted synthesis to accelerate ring closure, improving yields and reducing reaction times.

For example, a diaminoalkane such as 1,4-diaminobutane can be reacted with a suitable bifunctional electrophile to form the diazepane ring.

Conformational Considerations

The diazepane ring exhibits conformational flexibility, with ring inversion processes that can be influenced by substituents and reaction conditions. Computational studies (DFT and ab initio methods) have been used to predict conformational energies and transition states, which are important for understanding regioselectivity in subsequent functionalization steps.

Introduction of 4-Methylbenzenesulfonyl (Tosyl) Groups

Sulfonylation Reaction

The sulfonylation of the diazepane nitrogen atoms is typically achieved by reaction with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine or pyridine. This reaction proceeds via nucleophilic attack of the nitrogen lone pair on the sulfonyl chloride, forming the sulfonamide linkage.

- Reaction conditions: Usually carried out in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) at 0 °C to room temperature.

- Stoichiometry: Two equivalents of tosyl chloride per diazepane molecule to achieve bis-sulfonylation.

- Purification: The product is isolated by aqueous workup and recrystallization.

Selectivity and Yield

The sulfonylation is highly selective for the nitrogen atoms due to their nucleophilicity. Yields are generally high (>80%) under optimized conditions. The tosyl groups serve as protecting groups and influence the electronic and steric environment of the diazepane ring, facilitating further functionalization.

Amination at the 6-Position of the Diazepane Ring

Amination Strategy

The introduction of the amino group at the 6-position can be achieved by:

- Nucleophilic substitution on a suitable leaving group (e.g., halide or tosylate) installed at the 6-position.

- Reductive amination of a 6-oxo intermediate, where the carbonyl group is converted to an imine with ammonia or a primary amine, followed by reduction to the amine.

Reductive Amination Details

- The carbonyl precursor is reacted with ammonia or an amine in the presence of a weak acid catalyst to form an imine intermediate.

- The imine is then reduced using catalytic hydrogenation (e.g., Pd/C, Pt catalysts) or chemical reductants such as sodium cyanoborohydride (NaBH3CN).

- This method allows for selective formation of primary, secondary, or tertiary amines depending on the amine used.

Alternative Amination Methods

- Microwave-assisted amination can enhance reaction rates and selectivity, as demonstrated in related benzodiazepine derivatives.

- Pd-catalyzed cross-coupling reactions may be employed for more complex amination patterns, although less common for this specific compound.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Key Notes | Typical Yield (%) |

|---|---|---|---|---|

| 1 | Diazepane ring formation | Diamine + bifunctional electrophile, base, DMF, reflux or microwave | Base-mediated cyclization, microwave accelerates | 70–85 |

| 2 | Sulfonylation | p-Toluenesulfonyl chloride, base (Et3N), DCM, 0 °C to RT | Bis-sulfonylation on N atoms, high selectivity | 80–95 |

| 3 | Amination (Reductive) | Ammonia/amine, weak acid catalyst, NaBH3CN or catalytic hydrogenation | Imine intermediate reduced to amine, selective | 75–90 |

Research Findings and Optimization Notes

- Microwave irradiation significantly reduces reaction times for both ring closure and sulfonylation steps, improving throughput without compromising yield or purity.

- Computational studies on diazepane conformations help predict regioselectivity and optimize reaction conditions for amination.

- Reductive amination is preferred for introducing the 6-amino group due to its mild conditions and high selectivity, avoiding over-alkylation or side reactions.

- Use of anhydrous conditions and careful control of stoichiometry in sulfonylation prevents mono-substitution and ensures bis-substitution.

- Purification typically involves recrystallization from solvents such as toluene or methanol to obtain analytically pure material.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the diazepane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or the diazepane ring .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Recent studies have indicated that compounds similar to 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine exhibit significant antitumor activity. For instance, a case study highlighted the effectiveness of benzodiazepine derivatives in inhibiting tumor growth in various cancer cell lines. The compound's structural features contribute to its ability to interact with biological targets involved in cancer progression .

Inhibition of Enzymatic Activity

The compound has been investigated for its potential as an inhibitor of specific enzymes relevant to disease mechanisms. For example, research on related sulfonamide compounds has shown promise in inhibiting carbonic anhydrase II (hCA II), an enzyme implicated in tumorigenesis and other pathological conditions. The effectiveness of these inhibitors was assessed through IC50 values, demonstrating their potential therapeutic applications .

Materials Science Applications

Polymer Chemistry

this compound can act as a cross-linking agent in polymer synthesis. Its sulfonyl groups enhance the thermal stability and mechanical properties of polymers. Studies have shown that incorporating such compounds into polymer matrices can significantly improve their performance under stress conditions .

Data Table: Summary of Applications

Case Studies

-

Antitumor Efficacy Study

A study demonstrated the antitumor efficacy of benzodiazepine derivatives, including those structurally related to this compound. The results showed a marked reduction in cell viability for several cancer cell lines when treated with these compounds. -

Enzymatic Inhibition Research

Research focused on the inhibitory effects of sulfonamide derivatives on carbonic anhydrase II revealed that modifications similar to those found in this compound could lead to enhanced inhibitory activity. -

Polymer Enhancement Study

Investigations into the use of this compound as a cross-linker in polymer formulations showed that it significantly improved the mechanical strength and thermal stability of the resulting materials.

Mechanism of Action

The mechanism of action of 1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Implications

Structural Determinants of Activity :

- Sulfonamide groups enhance antibacterial and enzyme-inhibitory activities by enabling polar interactions .

- Cyclic backbones (e.g., diazepane, benzodioxin) improve metabolic stability compared to linear analogs .

Synthetic Flexibility :

- Alkylation/aralkylation of parent sulfonamides diversifies biological profiles .

Biological Activity

1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine, also known as 1,4-bis(4-methylphenyl)sulfonyl-1,4-diazepan-6-amine hydrochloride, is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound based on various studies and research findings.

The compound has the following chemical characteristics:

- Chemical Formula : C19H26ClN3O4S2

- Molecular Weight : 460.02 g/mol

- IUPAC Name : 1,4-bis-(4-methylphenyl)sulfonyl-1,4-diazepan-6-amine

- PubChem CID : 121552853

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

Anticancer Activity

Research indicates that derivatives of diazepane compounds exhibit anticancer properties. For instance, certain piperidine derivatives have shown improved cytotoxicity and apoptosis induction in cancer cell lines compared to standard treatments like bleomycin. The structural modifications in these compounds suggest that a more saturated and three-dimensional structure enhances interaction with protein binding sites .

Neuroprotective Effects

This compound may also play a role in neuroprotection. Studies on related compounds have demonstrated inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are crucial in Alzheimer's disease therapy. The ability to inhibit these enzymes suggests a potential for treating neurodegenerative disorders through modulation of cholinergic signaling pathways .

Antimicrobial Properties

Emerging data indicate moderate antibacterial activities associated with compounds structurally similar to this compound. The sulfonamide moiety is often linked to antimicrobial efficacy, suggesting that this compound could be explored further for its potential as an antibacterial agent .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity in cancer cell lines | |

| Neuroprotection | AChE and BuChE inhibition | |

| Antimicrobial | Moderate antibacterial activity |

Research Insights

A study focusing on the synthesis of piperidine derivatives highlighted the importance of structural modifications for enhancing biological activity. The incorporation of specific functional groups was found to significantly improve the potency against cancer cells while also providing neuroprotective benefits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.